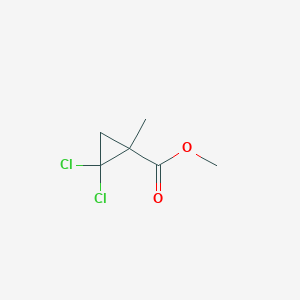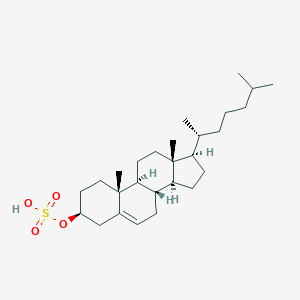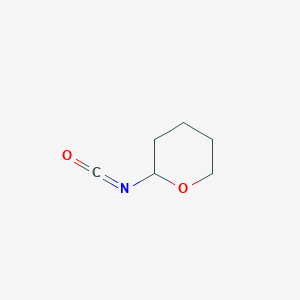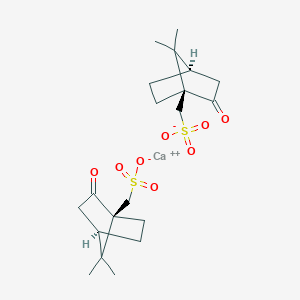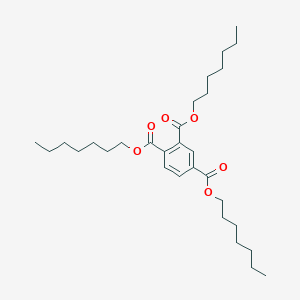
Triheptyl benzene-1,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triheptyl benzene-1,2,4-tricarboxylate (TBTC) is a highly useful organic compound that has gained significant attention in recent years due to its unique properties. TBTC is a tricarboxylate ester that is widely used as a plasticizer in the manufacture of polyvinyl chloride (PVC) and other polymers. It is also used as a lubricant additive, a heat transfer fluid, and a flame retardant. TBTC is a colorless, odorless, and non-toxic compound that is highly stable under a wide range of conditions.
作用机制
The mechanism of action of Triheptyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to be due to its ability to interact with the polymer chains and reduce their intermolecular forces. This results in increased flexibility and reduced brittleness of the polymers. Triheptyl benzene-1,2,4-tricarboxylate also acts as a lubricant by reducing the friction between the surfaces of the moving parts. In heat transfer applications, Triheptyl benzene-1,2,4-tricarboxylate improves the efficiency of the heat transfer by reducing the thermal resistance between the surfaces. In flame retardancy, Triheptyl benzene-1,2,4-tricarboxylate acts by releasing water and carbon dioxide upon heating, which dilutes the flammable gases and reduces the heat release rate.
生化和生理效应
Triheptyl benzene-1,2,4-tricarboxylate has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a non-toxic compound that does not pose any health hazards. It is not metabolized by the body and is excreted unchanged in the urine.
实验室实验的优点和局限性
Triheptyl benzene-1,2,4-tricarboxylate has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. It is also non-toxic and does not pose any health hazards. However, Triheptyl benzene-1,2,4-tricarboxylate has some limitations for lab experiments. It is not soluble in water and requires organic solvents for its dissolution. It is also not compatible with some analytical techniques, such as gas chromatography, due to its high boiling point.
未来方向
Triheptyl benzene-1,2,4-tricarboxylate has several potential future directions for research. In the field of materials science, Triheptyl benzene-1,2,4-tricarboxylate can be further studied for its applications in the manufacture of advanced polymers with improved properties. In the field of lubrication, Triheptyl benzene-1,2,4-tricarboxylate can be further studied for its applications in reducing the wear of moving parts in various industrial processes. In the field of heat transfer, Triheptyl benzene-1,2,4-tricarboxylate can be further studied for its applications in improving the efficiency of heat transfer in various industrial processes. In the field of flame retardancy, Triheptyl benzene-1,2,4-tricarboxylate can be further studied for its applications in reducing the flammability of various materials. Overall, Triheptyl benzene-1,2,4-tricarboxylate has significant potential for further research and development in various fields of science.
Conclusion
In conclusion, Triheptyl benzene-1,2,4-tricarboxylate is a highly useful organic compound that has gained significant attention in recent years due to its unique properties. It is widely used as a plasticizer, lubricant additive, heat transfer fluid, and flame retardant. Triheptyl benzene-1,2,4-tricarboxylate has been extensively studied for its various applications in different fields of science. It is a highly stable compound that can be easily synthesized and purified. Triheptyl benzene-1,2,4-tricarboxylate has several potential future directions for research, and it has significant potential for further research and development in various fields of science.
合成方法
Triheptyl benzene-1,2,4-tricarboxylate can be synthesized by the esterification of benzene-1,2,4-tricarboxylic acid with heptanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of Triheptyl benzene-1,2,4-tricarboxylate is typically high, and the purity can be easily controlled by adjusting the reaction conditions.
科学研究应用
Triheptyl benzene-1,2,4-tricarboxylate has been extensively studied for its various applications in different fields of science. In the field of materials science, Triheptyl benzene-1,2,4-tricarboxylate is used as a plasticizer in the manufacture of PVC and other polymers. It has been shown to improve the flexibility, durability, and thermal stability of the polymers. In the field of lubrication, Triheptyl benzene-1,2,4-tricarboxylate is used as an additive to improve the lubricity and reduce the wear of the lubricants. In the field of heat transfer, Triheptyl benzene-1,2,4-tricarboxylate is used as a fluid to transfer heat in various industrial processes. In the field of flame retardancy, Triheptyl benzene-1,2,4-tricarboxylate is used as a flame retardant in plastics, textiles, and other materials.
属性
CAS 编号 |
1528-48-9 |
|---|---|
产品名称 |
Triheptyl benzene-1,2,4-tricarboxylate |
分子式 |
C30H48O6 |
分子量 |
504.7 g/mol |
IUPAC 名称 |
triheptyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3 |
InChI 键 |
SYKYENWAGZGAFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC |
规范 SMILES |
CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC |
其他 CAS 编号 |
1528-48-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



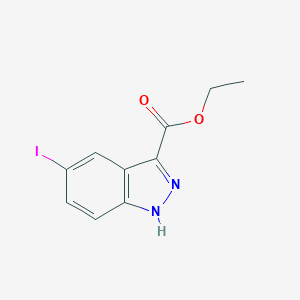
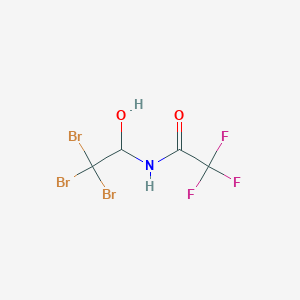
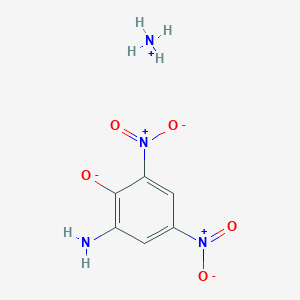
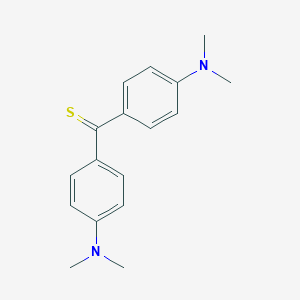
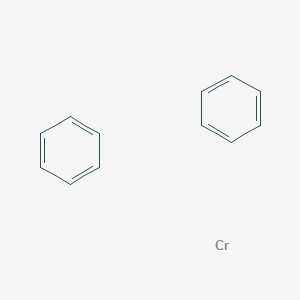
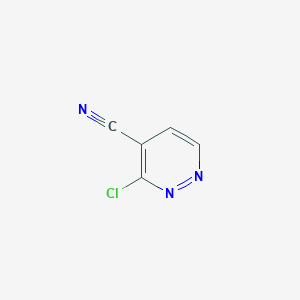
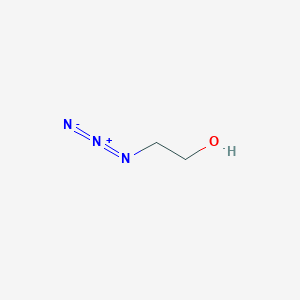
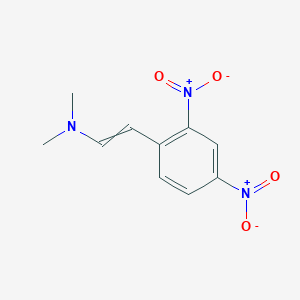
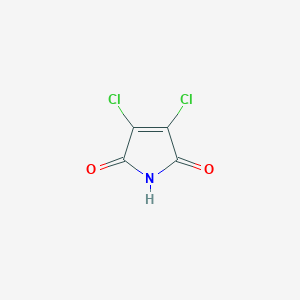
![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)
